LY83583

Description

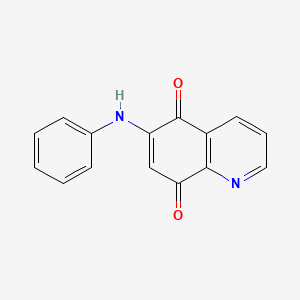

structure given in first source; SRS-A & guanylate cyclase antagonist

Structure

3D Structure

Properties

IUPAC Name |

6-anilinoquinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-13-9-12(17-10-5-2-1-3-6-10)15(19)11-7-4-8-16-14(11)13/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIJYWUWLNHKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238488 | |

| Record name | 6-Anilino-5,8-quinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91300-60-6 | |

| Record name | 6-(Phenylamino)-5,8-quinolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91300-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Anilino-5,8-quinolinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091300606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Anilino-5,8-quinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Anilinoquinoline-5,8-quinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(Phenylamino)-5,8-quinolinedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD9FS56333 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of LY83583 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY83583 is a well-characterized inhibitor of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By impeding the synthesis of cyclic guanosine monophosphate (cGMP), this compound triggers a cascade of events within cancer cells, culminating in cell cycle arrest and, under specific genetic contexts, apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anticancer effects of this compound, supported by experimental data and detailed protocols. The primary mechanism involves the p53-independent induction of the cyclin-dependent kinase (CDK) inhibitor p21, leading to cell cycle arrest. Furthermore, in cancer cells with a dysfunctional retinoblastoma (Rb) pathway, this compound can shift the cellular response from cytostasis to apoptosis. This dual activity underscores its potential as a therapeutic agent and a valuable tool for cancer research.

Core Mechanism of Action

This compound exerts its primary anticancer effects by targeting the soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) signaling pathway.

Inhibition of Soluble Guanylate Cyclase and Reduction of cGMP

This compound acts as a potent inhibitor of sGC, the primary receptor for nitric oxide (NO). This inhibition leads to a significant dose-dependent reduction in intracellular cGMP levels.[1] In studies on guinea-pig lung fragments, this compound was shown to lower basal cGMP levels by up to 72% at a concentration of 5 x 10-5 M.[1] This depletion of the crucial second messenger cGMP is the initiating event in the downstream signaling cascade that mediates the antiproliferative effects of this compound.

p53-Independent Induction of p21

A pivotal consequence of cGMP reduction by this compound in cancer cells is the transcriptional induction of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[2][3] This induction is notably independent of the tumor suppressor protein p53, a common activator of p21 in response to DNA damage.[2][3] This p53-independent mechanism is significant as many cancers harbor p53 mutations, rendering them resistant to therapies that rely on a functional p53 pathway. The induction of p21 mRNA and protein has been observed in various cancer cell lines, including colorectal carcinoma (HCT116, DLD1), breast cancer (MCF7), and melanoma (A-375), following treatment with this compound.[4]

Cell Cycle Arrest

The upregulation of p21 leads to the inhibition of cyclin-CDK complexes, primarily Cyclin E-CDK2 and Cyclin D-CDK4/6, which are essential for the G1 to S phase transition of the cell cycle. By inhibiting these complexes, p21 effectively enforces a G1 cell cycle arrest, thereby halting cancer cell proliferation.[2] This cytostatic effect is a direct consequence of the this compound-mediated sGC/cGMP/p21 signaling axis.

Switch to Apoptosis in Rb-Deficient Cancer Cells

A critical finding in the study of this compound's mechanism is the conversion of its effect from cell cycle arrest to apoptosis in cells with an inactivated retinoblastoma (Rb) tumor suppressor pathway.[3] The Rb protein is a key substrate of cyclin-CDK complexes and a critical regulator of the G1/S checkpoint. In cells with functional Rb, p21-mediated inhibition of CDKs leads to hypophosphorylated, active Rb, which binds to E2F transcription factors and represses the expression of genes required for S phase entry, resulting in cell cycle arrest.[5][6] However, in cancer cells lacking functional Rb, the p21-induced cell cycle arrest is bypassed. Instead, these cells undergo programmed cell death (apoptosis) upon treatment with this compound.[3] This suggests that in the absence of the Rb-mediated checkpoint, the cellular stress induced by this compound is channeled towards an apoptotic pathway.

Data Presentation

Growth Inhibition of Cancer Cell Lines by this compound

| Cell Line | Cancer Type | Concentration for Complete Growth Inhibition (µM) |

| HCT116 | Colorectal Carcinoma | ~1.5 |

| DLD1 | Colorectal Carcinoma | ~1.5 |

| MCF7 | Breast Cancer | ~1.5 |

| A-375 | Melanoma | ~1.5 |

Quantitative Effects on p21 Induction and cGMP Levels

Quantitative data on the fold-induction of p21 and the percentage reduction in cGMP levels in cancer cells treated with this compound are not consistently reported in a tabular format in the literature. However, qualitative and semi-quantitative data from published studies are summarized below.

| Parameter | Cell Line | This compound Concentration | Observed Effect |

| p21 Protein Induction | HCT116 | 1.5 µM | Significant increase observed over 24 hours (qualitative from Western Blot)[4] |

| p21 mRNA Induction | HDFs | 1.5 µM | Levels similar to adriamycin-induced levels at 6 hours (semi-quantitative from Northern Blot)[2] |

| cGMP Level Reduction | Guinea-pig lung | 50 µM | Maximum of 72% reduction[1] |

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol is used to determine the effect of this compound on the proliferation of cancer cells.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot for p21 Protein Expression

This protocol is used to detect the induction of p21 protein in cancer cells treated with this compound.

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 12% acrylamide)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against p21

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at the desired concentration and for the desired time points. Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p21 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

cGMP Immunoassay

This protocol is used to measure the intracellular concentration of cGMP in cancer cells treated with this compound.

Materials:

-

Cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

0.1 M HCl

-

cGMP enzyme immunoassay (EIA) kit

-

Microplate reader

Procedure:

-

Seed cells in culture plates and grow to near confluency.

-

Treat the cells with this compound at various concentrations for the desired time.

-

Aspirate the culture medium and lyse the cells by adding 0.1 M HCl.

-

Incubate for 10 minutes at room temperature.

-

Centrifuge the samples to pellet the cell debris.

-

Collect the supernatant containing the cGMP.

-

Perform the cGMP EIA according to the manufacturer's instructions. This typically involves a competitive binding assay where cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody binding sites.

-

Measure the absorbance using a microplate reader.

-

Calculate the cGMP concentration in the samples based on a standard curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify apoptosis in Rb-deficient cancer cells treated with this compound.[7][8][9][10][11]

Materials:

-

Rb-deficient cancer cell line

-

Complete culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed Rb-deficient cells and treat with this compound for the desired time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

Signaling Pathway of this compound in Cancer Cells

Caption: Signaling pathway of this compound in cancer cells.

Experimental Workflow for Assessing this compound Efficacy

References

- 1. This compound: an agent that lowers intracellular levels of cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of the Cdk inhibitor p21 by this compound inhibits tumor cell proliferation in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of the Cdk inhibitor p21 by this compound inhibits tumor cell proliferation in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RB1 dual role in proliferation and apoptosis: Cell fate control and implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. kumc.edu [kumc.edu]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. bosterbio.com [bosterbio.com]

The Function of LY83583 in Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY83583, chemically known as 6-anilino-5,8-quinolinedione, is a well-characterized pharmacological tool primarily utilized for its potent inhibitory effects on soluble guanylate cyclase (sGC). This action leads to a significant reduction in intracellular cyclic guanosine monophosphate (cGMP) levels, thereby modulating a variety of signaling pathways. This technical guide provides a comprehensive overview of the function of this compound in cellular signaling, with a focus on its mechanism of action, downstream effects, and its application in research. This document includes quantitative data on its inhibitory activities, detailed experimental protocols for its study, and visual diagrams of the pertinent signaling pathways and experimental workflows.

Introduction

This compound serves as a crucial inhibitor in the study of cGMP-mediated signaling cascades. By targeting soluble guanylate cyclase, the primary receptor for nitric oxide (NO), this compound allows for the elucidation of the roles of the NO/cGMP pathway in numerous physiological and pathophysiological processes. These include, but are not limited to, smooth muscle relaxation, platelet aggregation, neurotransmission, and cell proliferation. Understanding the precise function of this compound is paramount for researchers investigating these phenomena and for professionals in the field of drug development targeting components of this pathway.

Mechanism of Action

The principal mechanism of action of this compound is the inhibition of soluble guanylate cyclase (sGC), a heterodimeric enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][2] This inhibition effectively lowers the intracellular concentration of the second messenger cGMP.[3] While initially the exact mechanism was unknown, it is now understood that this compound likely acts through the generation of superoxide anions, which can affect the heme group of sGC, rendering it less responsive to NO stimulation.[4]

Core Signaling Pathway Affected: The NO/cGMP Pathway

The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulatory system in many cell types. This compound directly interferes with this pathway by inhibiting sGC.

Pathway Description

Under normal physiological conditions, nitric oxide (NO) produced by NO synthases (NOS) diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which then converts GTP to cGMP. Elevated cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream target proteins, leading to a cellular response. This compound blocks the activation of sGC, thereby preventing the synthesis of cGMP and inhibiting all subsequent downstream events.

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified in various experimental systems. The following tables summarize key data points.

Table 1: Inhibition of Soluble Guanylate Cyclase (sGC)

| Parameter | Value | Cell/Tissue Type | Reference |

| IC₅₀ | ~10-60 nM | Human platelets and rat vascular smooth muscle | [5] |

Table 2: Effects on cGMP Levels

| Concentration | Effect | Cell/Tissue Type | Reference |

| 10 µM | Reduced basal cGMP levels | Rat aorta | [6] |

| 10 µM | Prevented acetylcholine- and sodium nitroprusside-induced elevations of cGMP | Rat aorta | [6] |

Table 3: Effects on Vascular Smooth Muscle Relaxation

| Agonist | This compound Concentration | Effect | Tissue | Reference |

| Acetylcholine, A23187 | 0.3-10 µM | Reduced maximal response | Rat aorta | [6] |

| ATP | 0.3-1 µM | Markedly increased EC₅₀ | Rat aorta | [6] |

| Sodium Nitroprusside | 0.3-10 µM | Nonparallel rightward shift of the dose-response curve | Rat aorta | [6] |

Table 4: Effects on Platelet Aggregation

| Agonist | This compound Effect | Cell Type | Reference |

| Thrombin | Antagonized the inhibitory effect of sodium nitroprusside and EDRF | Washed human platelets | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol is adapted from methods used to measure sGC activity in purified enzyme preparations or cell lysates.[7]

Objective: To quantify the enzymatic activity of sGC in the presence and absence of this compound.

Materials:

-

Purified sGC or cell/tissue lysate

-

This compound

-

sGC activator (e.g., Sodium Nitroprusside, SNP)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 0.5 mM GTP, 1 mM cGMP, 15 mM phosphocreatine, 50 U/mL creatine phosphokinase)

-

[α-³²P]GTP (radiolabeled substrate)

-

Trichloroacetic acid (TCA)

-

Dowex and Alumina columns for chromatography

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures containing the reaction buffer and the desired concentrations of this compound and sGC activator.

-

Pre-incubate the mixtures for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the sGC-containing sample and [α-³²P]GTP.

-

Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction by adding cold TCA.

-

Separate the product, [³²P]cGMP, from the unreacted [α-³²P]GTP using sequential Dowex and Alumina column chromatography.

-

Quantify the amount of [³²P]cGMP using a scintillation counter.

-

Calculate sGC activity as pmol of cGMP formed per minute per mg of protein.

cGMP Radioimmunoassay (RIA)

This protocol describes a competitive immunoassay for the quantitative determination of cGMP in cell or tissue samples.[8]

Objective: To measure the intracellular concentration of cGMP following treatment with this compound.

Materials:

-

Cell or tissue samples

-

This compound

-

Stimulating agent (e.g., SNP)

-

0.1 M HCl for sample extraction

-

cGMP standard

-

Anti-cGMP antibody

-

¹²⁵I-labeled cGMP (tracer)

-

Precipitating reagent (e.g., second antibody)

-

Gamma counter

Procedure:

-

Culture and treat cells with this compound and/or a stimulating agent for the desired time.

-

Lyse the cells and inactivate phosphodiesterases with 0.1 M HCl.

-

Centrifuge the lysate to pellet cellular debris.

-

In assay tubes, combine the sample supernatant or cGMP standard, a fixed amount of anti-cGMP antibody, and a fixed amount of ¹²⁵I-labeled cGMP.

-

Incubate to allow for competitive binding between the sample/standard cGMP and the tracer cGMP for the antibody.

-

Add a precipitating reagent to separate the antibody-bound cGMP from free cGMP.

-

Centrifuge and decant the supernatant.

-

Measure the radioactivity of the pellet using a gamma counter.

-

Construct a standard curve and determine the cGMP concentration in the samples.

Western Blot for Phosphorylated VASP

Vasodilator-stimulated phosphoprotein (VASP) is a key substrate of PKG. Measuring its phosphorylation state is an indicator of PKG activity.[9]

Objective: To assess the effect of this compound on the phosphorylation of VASP as a downstream marker of sGC-cGMP-PKG signaling.

Materials:

-

Cell or tissue samples

-

This compound

-

Stimulating agent (e.g., SNP)

-

Lysis buffer with phosphatase and protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-VASP and anti-total-VASP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with this compound and/or a stimulating agent.

-

Lyse cells in buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

-

Determine protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phosphorylated VASP.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total VASP for normalization.

-

Quantify band intensities to determine the relative phosphorylation level.

Downstream Cellular Effects of this compound

By inhibiting the sGC/cGMP/PKG pathway, this compound influences a range of cellular functions.

Vascular Smooth Muscle Tone

In vascular smooth muscle, the NO/cGMP pathway is a primary driver of relaxation.[2][10] this compound, by blocking cGMP production, inhibits this relaxation, leading to a contractile state.[6] This makes it a valuable tool for studying the mechanisms of vasodilation and for investigating pathological conditions characterized by impaired vascular relaxation.

Platelet Aggregation

The NO/cGMP pathway plays an inhibitory role in platelet activation and aggregation.[11] this compound antagonizes the anti-aggregatory effects of NO donors, thereby promoting platelet aggregation.[4] This has implications for research into thrombosis and hemostasis.

Cell Proliferation

The cGMP signaling pathway has been implicated in the regulation of cell proliferation. In some cancer cell lines, inhibition of this pathway by this compound has been shown to suppress cell growth.

Conclusion

This compound is an indispensable pharmacological agent for the study of cGMP-mediated signaling pathways. Its well-defined mechanism of action as a soluble guanylate cyclase inhibitor allows for the precise dissection of the roles of the NO/cGMP cascade in a multitude of biological processes. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with a thorough understanding of this compound's function and to facilitate its effective use in their experimental endeavors. The continued application of this tool will undoubtedly contribute to further advancements in our understanding of cellular signaling in both health and disease.

References

- 1. PKA-regulated VASP phosphorylation promotes extrusion of transformed cells from the epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical mechanisms underlying vascular smooth muscle relaxation: the guanylate cyclase-cyclic GMP system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of stable 125I cyclic GMP tyrosine methyl ester suitable for 3',5' cyclic GMP radioimmunoassay by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LY 83583 (6-anilino-5,8-quinolinedione) blocks nitrovasodilator-induced cyclic GMP increases and inhibition of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of vascular smooth muscle relaxation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioimmunoassay for the Quantification of cGMP Levels in Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]

- 9. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increased Adhesion and Aggregation of Platelets Lacking Cyclic Guanosine 3′,5′-Monophosphate Kinase I - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LY83583 in the cGMP Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine monophosphate (cGMP) is a critical second messenger molecule involved in a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. The intracellular concentration of cGMP is tightly regulated by its synthesis via guanylate cyclases and its degradation by phosphodiesterases (PDEs). Soluble guanylate cyclase (sGC) is a key enzyme in this pathway, acting as the primary receptor for nitric oxide (NO), a potent vasodilator. The modulation of the cGMP signaling pathway, therefore, presents a significant therapeutic target for various cardiovascular and other diseases.

This technical guide provides a comprehensive overview of LY83583, a well-characterized inhibitor of soluble guanylate cyclase. We will delve into its mechanism of action, its effects on the cGMP signaling cascade, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of cGMP signaling.

This compound: A Potent Inhibitor of Soluble Guanylate Cyclase

This compound (6-anilino-5,8-quinolinedione) is a cell-permeable compound widely used as a pharmacological tool to investigate the roles of the cGMP signaling pathway. It functions as a potent and competitive inhibitor of soluble guanylate cyclase (sGC), thereby reducing the intracellular levels of cGMP.

Mechanism of Action

This compound exerts its inhibitory effect on sGC, preventing the conversion of guanosine triphosphate (GTP) to cGMP.[1][2] While the precise binding site on sGC is not definitively established in the provided search results, it is characterized as a competitive inhibitor, suggesting it may compete with the substrate GTP at the catalytic site of the enzyme. This inhibition leads to a significant reduction in both basal and NO-stimulated cGMP production. It is important to note that this compound's effects are specific to the sGC pathway; it does not significantly affect the activity of particulate guanylate cyclase (pGC), which is activated by natriuretic peptides.

The cGMP Signaling Pathway and the Role of this compound

The cGMP signaling pathway is a crucial regulatory system in many cell types. The central components of this pathway and the inhibitory action of this compound are depicted in the following diagram.

As illustrated, nitric oxide (NO) diffuses into the cell and activates sGC. The activated sGC then catalyzes the conversion of GTP to cGMP. cGMP, in turn, activates downstream effectors, including Protein Kinase G (PKG), cGMP-regulated phosphodiesterases (PDEs), and cyclic nucleotide-gated (CNG) ion channels, leading to various physiological responses. This compound directly inhibits sGC, thus blocking the entire downstream signaling cascade.

Quantitative Data on this compound's Efficacy

The inhibitory potency of this compound on sGC and cGMP production has been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Source |

| IC₅₀ for sGC Inhibition | 2 µM | [Vendor Data] |

| Tissue/Cell Type | Concentration of this compound | Effect on cGMP Levels | Source |

| Guinea-pig lung fragments | 5 x 10⁻⁵ M | Maximum 72% reduction | [3] |

| Rat aortic tissue | 10⁻⁵ M | ~65% decrease in intracellular cGMP | [Vendor Data] |

| Rat kidney tissue | 10⁻⁵ M | ~50% decrease in intracellular cGMP | [Vendor Data] |

| Rat aortic vascular smooth muscle cells | 10 µM | Reduced basal and prevented acetylcholine/sodium nitroprusside-induced elevation | [4] |

Experimental Protocols

To facilitate research utilizing this compound, this section provides detailed methodologies for key experiments.

Measurement of Intracellular cGMP Levels using ELISA

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP in cell lysates or tissue homogenates.

Materials:

-

cGMP ELISA Kit (commercially available from various suppliers)

-

Lysis Buffer (typically provided in the kit or can be 0.1 M HCl)

-

Cultured cells or tissue samples

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Sample Preparation:

-

Cultured Cells:

-

Treat cells with desired concentrations of this compound and/or stimulants (e.g., an NO donor) for the specified time.

-

Aspirate the culture medium.

-

Add an appropriate volume of Lysis Buffer (e.g., 1 mL of 0.1 M HCl per 35 cm² of surface area).[5]

-

Incubate at room temperature for 20 minutes.[5]

-

Scrape the cells and homogenize the suspension by pipetting.

-

Centrifuge at >1000 x g for 10 minutes to pellet cellular debris.[5][6]

-

Collect the supernatant for the assay.

-

-

Tissue Samples:

-

Homogenize the tissue in 5-10 volumes of ice-cold Lysis Buffer.

-

Centrifuge the homogenate at >1000 x g for 10-15 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

-

ELISA Protocol (example based on a competitive assay):

-

Prepare cGMP standards and samples according to the kit instructions. This typically involves serial dilutions of a known cGMP standard.

-

Add 50 µL of standard or sample to the wells of the antibody-coated microplate.[6][7]

-

Add 50 µL of a cGMP-horseradish peroxidase (HRP) conjugate to each well.

-

Add 50 µL of a specific anti-cGMP antibody to each well.

-

Incubate the plate for 1-2 hours at room temperature with gentle shaking.[6][7]

-

Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

-

Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the known concentrations of the cGMP standards.

-

Determine the concentration of cGMP in the samples by interpolating their absorbance values on the standard curve. The concentration of cGMP will be inversely proportional to the absorbance.

-

Soluble Guanylate Cyclase (sGC) Activity Assay

This assay measures the enzymatic activity of sGC by quantifying the conversion of a radiolabeled substrate, [α-³²P]GTP, to [α-³²P]cGMP.

Materials:

-

Purified sGC or cell/tissue homogenate containing sGC

-

[α-³²P]GTP

-

Non-radiolabeled GTP

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, and a phosphodiesterase inhibitor like IBMX)

-

NO donor (e.g., sodium nitroprusside) for stimulated activity measurements

-

This compound or other inhibitors

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or scintillation counter

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the assay buffer, a defined concentration of [α-³²P]GTP mixed with non-radiolabeled GTP, and the sGC enzyme source.

-

For stimulated activity, pre-incubate the enzyme with an NO donor.

-

To test inhibition, pre-incubate the enzyme with various concentrations of this compound.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the GTP substrate.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., EDTA in a boiling water bath).

-

-

Separation of Reactants and Products:

-

Spot the reaction mixture onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate GTP from cGMP.

-

-

Quantification:

-

Visualize and quantify the amount of [α-³²P]cGMP formed using a phosphorimager.

-

Alternatively, scrape the cGMP spots from the TLC plate and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of sGC (e.g., in pmol cGMP/min/mg protein).

-

Determine the IC₅₀ of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound is an invaluable tool for researchers studying the cGMP signaling pathway. Its potent and specific inhibition of soluble guanylate cyclase allows for the elucidation of the downstream effects of cGMP in a wide range of biological systems. This technical guide has provided a detailed overview of this compound, including its mechanism of action, quantitative efficacy, and comprehensive experimental protocols. By utilizing the information presented herein, researchers can effectively employ this compound to further unravel the complexities of cGMP signaling and its role in health and disease, ultimately contributing to the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. arborassays.com [arborassays.com]

- 4. Development of a spectrophotometric assay for cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioscience.co.uk [bioscience.co.uk]

- 6. cloud-clone.com [cloud-clone.com]

- 7. cellbiolabs.com [cellbiolabs.com]

Investigating the Cellular Targets of LY83583: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY83583, chemically known as 6-anilino-5,8-quinolinedione, is a widely utilized pharmacological tool for investigating cellular signaling pathways. Initially identified as a potent inhibitor of soluble guanylate cyclase (sGC), subsequent research has unveiled a more complex mechanism of action, including effects on nitric oxide synthase (NOS) and cell cycle regulation. This technical guide provides an in-depth overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental protocols for target validation, and visual representations of the underlying signaling pathways.

Core Cellular Targets and Mechanisms of Action

The primary and secondary cellular targets of this compound are crucial for understanding its biological effects. The compound's mechanisms involve direct enzyme inhibition and indirect effects on signaling cascades and gene expression.

Soluble Guanylate Cyclase (sGC)

The most well-established target of this compound is soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2][3][4] sGC is a heterodimeric protein that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a ubiquitous second messenger.[4] this compound acts as a competitive inhibitor of sGC, thereby reducing intracellular cGMP levels.[2] This inhibition of cGMP production antagonizes the effects of NO and other sGC activators, such as sodium nitroprusside, leading to the suppression of downstream signaling events like smooth muscle relaxation and inhibition of platelet activation.[1][4]

Neuronal Nitric Oxide Synthase (nNOS)

Beyond its effects on sGC, this compound has been shown to directly interact with and inhibit neuronal nitric oxide synthase (nNOS). This inhibition is competitive with respect to the binding of NADPH to the P450 reductase domain of the enzyme. By interfering with NADPH binding, this compound not only blocks the synthesis of nitric oxide but also leads to the uncoupling of the enzyme's reductase and oxygenase domains. This uncoupling results in the production of superoxide radicals (O₂⁻) instead of NO.

Induction of Cyclin-Dependent Kinase Inhibitor p21

A significant cellular effect of this compound is the induction of the cyclin-dependent kinase (Cdk) inhibitor p21 (also known as WAF1/CIP1).[3] This induction occurs in a p53-independent manner, suggesting a mechanism that does not rely on the canonical DNA damage response pathway.[1] The upregulation of p21 leads to the inhibition of Cdk/cyclin complexes, which are critical for cell cycle progression. This results in cell cycle arrest, primarily at the G1/S transition, and contributes to the antiproliferative effects of this compound observed in various cancer cell lines.[3]

Quantitative Data

The following tables summarize the available quantitative data for the pharmacological activity of this compound.

Table 1: Enzymatic Inhibition Data

| Target Enzyme | Parameter | Value | Species/System | Reference |

| Soluble Guanylate Cyclase (sGC) | IC₅₀ | 2 µM | - | [2] |

| Neuronal Nitric Oxide Synthase (nNOS) | Kᵢ (vs. NADPH) | 2.57 µM | Rat Cerebellum | - |

Table 2: Antiproliferative Activity

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HCT116 | Colorectal Carcinoma | Proliferation | Inhibition Observed | [2] |

| DLD1 | Colorectal Adenocarcinoma | Proliferation | Inhibition Observed | [2] |

| MCF7 | Breast Adenocarcinoma | Proliferation | Inhibition Observed | [2] |

| A-375 | Malignant Melanoma | Proliferation | Inhibition Observed | [2] |

Note: Specific IC₅₀ values for the antiproliferative activity of this compound in these cell lines were not found in the reviewed literature.

Table 3: Induction of p21

| Cell Line | Treatment Conditions | Effect | Reference |

| Human Diploid Fibroblasts (HDFs) | 1 µM this compound | Induction of p21 mRNA and protein | [1] |

| HCT116 | 1.5 µM this compound | Induction of p21 protein | - |

Note: Quantitative fold-change data for p21 induction was not consistently reported in the reviewed literature.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of this compound with cellular pathways and the experimental approaches to study them is crucial for a comprehensive understanding.

Signaling Pathway of this compound

Experimental Workflow for Target Identification and Validation

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's cellular targets.

Soluble Guanylate Cyclase (sGC) Activity Assay

Principle: This assay measures the enzymatic activity of sGC by quantifying the amount of cGMP produced from GTP.

Materials:

-

Purified sGC or cell/tissue lysate containing sGC

-

Assay Buffer: 50 mM Tri-HCl (pH 7.5), 1 mM EGTA, 1 mM DTT

-

GTP (substrate)

-

MgCl₂ (cofactor)

-

[α-³²P]GTP (radiolabel)

-

This compound (inhibitor)

-

3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

-

Trichloroacetic acid (TCA)

-

Dowex and Alumina columns for cGMP separation

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture containing assay buffer, MgCl₂, IBMX, and [α-³²P]GTP.

-

Add the sGC-containing sample to the reaction mixture.

-

To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound before adding the substrate.

-

Initiate the reaction by adding GTP.

-

Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding cold TCA.

-

Separate the radiolabeled cGMP from unreacted GTP using sequential Dowex and Alumina column chromatography.

-

Quantify the amount of [³²P]cGMP using a scintillation counter.

-

Calculate the specific activity of sGC (pmol cGMP/min/mg protein) and determine the IC₅₀ of this compound.

Intracellular cGMP Measurement

Principle: This assay quantifies the levels of cGMP within cells treated with this compound, typically using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Materials:

-

Cultured cells

-

This compound

-

sGC activator (e.g., sodium nitroprusside, SNP)

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

Commercial cGMP ELISA or RIA kit

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound for a specified duration.

-

Stimulate the cells with an sGC activator (e.g., SNP) to induce cGMP production.

-

Lyse the cells using the appropriate lysis buffer.

-

Centrifuge the lysate to pellet cellular debris.

-

Perform the cGMP assay on the supernatant according to the manufacturer's instructions for the chosen ELISA or RIA kit.

-

Determine the concentration of cGMP in each sample and normalize to the total protein content.

Neuronal Nitric Oxide Synthase (nNOS) Activity Assay

Principle: This assay measures nNOS activity by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline or by measuring the consumption of NADPH.

Materials:

-

Purified nNOS or tissue homogenate (e.g., from cerebellum)

-

Assay buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µM FAD, 10 µM FMN, 10 µM BH₄

-

L-arginine (substrate)

-

L-[³H]arginine (radiolabel)

-

NADPH (cofactor)

-

Calmodulin and CaCl₂ (for nNOS activation)

-

This compound (inhibitor)

-

Dowex AG50W-X8 resin

-

Scintillation counter

Procedure (Radiolabel Method):

-

Prepare the reaction mixture containing assay buffer, L-arginine, L-[³H]arginine, NADPH, calmodulin, and CaCl₂.

-

Add the nNOS-containing sample to the mixture.

-

For inhibition studies, pre-incubate the enzyme with this compound.

-

Incubate the reaction at 37°C.

-

Stop the reaction with a stop buffer containing EDTA.

-

Apply the reaction mixture to a Dowex AG50W-X8 column to separate L-[³H]citrulline from unreacted L-[³H]arginine.

-

Quantify the amount of L-[³H]citrulline in the eluate using a scintillation counter.

-

Calculate nNOS activity and determine the Kᵢ of this compound.

Superoxide Detection Assay

Principle: This assay detects the production of superoxide radicals using a fluorescent probe, such as dihydroethidium (DHE).

Materials:

-

Cultured cells or purified enzyme (e.g., nNOS)

-

This compound

-

Dihydroethidium (DHE)

-

Fluorescence microscope or plate reader

Procedure:

-

Treat cells or the enzymatic reaction with this compound.

-

Load the cells or reaction with DHE.

-

Incubate under appropriate conditions to allow for superoxide production and DHE oxidation.

-

Measure the fluorescence of the oxidized DHE product (2-hydroxyethidium) using a fluorescence microscope or plate reader (excitation ~518 nm, emission ~606 nm).

-

An increase in fluorescence intensity indicates an increase in superoxide production.

Western Blot for p21 Protein Expression

Principle: This technique is used to detect and quantify the levels of p21 protein in cell lysates following treatment with this compound.

Materials:

-

Cultured cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against p21

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for various time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p21 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to normalize for protein loading.

-

Quantify the band intensities to determine the relative fold change in p21 expression.

Cell Cycle Analysis by Flow Cytometry

Principle: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Materials:

-

Cultured cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (for fixation)

-

Propidium iodide (PI) or DAPI (DNA-staining dyes)

-

RNase A

-

Flow cytometer

Procedure:

-

Treat cells with this compound for a specified duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI or DAPI and RNase A.

-

Incubate in the dark to allow for DNA staining.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G1 phase would indicate a G1/S arrest.

Conclusion

This compound is a multifaceted pharmacological agent with at least three distinct cellular targets: soluble guanylate cyclase, neuronal nitric oxide synthase, and the p21 cell cycle regulatory pathway. Its ability to inhibit cGMP production, induce superoxide generation, and promote p53-independent cell cycle arrest makes it a valuable tool for dissecting complex signaling networks in both normal physiology and disease states, particularly in the fields of cardiovascular research and oncology. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate cellular effects of this compound and to explore its potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. How superoxide production by neutrophil leukocytes kills microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Superoxide generation and granule enzyme release induced by ionophore A23187. Studies on the early events of neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: LY83583 for Studying Cardiovascular Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY83583 (6-anilino-5,8-quinolinedione) is a well-established pharmacological tool primarily utilized for the in vitro and in vivo study of cardiovascular physiology and pathophysiology. Its principal mechanism of action is the inhibition of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By inhibiting sGC, this compound effectively reduces the intracellular levels of cyclic guanosine monophosphate (cGMP), a critical second messenger involved in a myriad of cellular processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. This guide provides an in-depth technical overview of this compound, its applications in cardiovascular disease models, detailed experimental protocols, and a summary of quantitative data to aid researchers in its effective use.

Mechanism of Action

This compound acts as a potent inhibitor of soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO). The NO-sGC-cGMP pathway is fundamental to cardiovascular homeostasis. Endothelial cells produce NO, which diffuses to adjacent vascular smooth muscle cells and binds to the heme moiety of sGC. This binding activates sGC, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in vasodilation.

This compound disrupts this cascade by inhibiting sGC activity, thereby preventing the synthesis of cGMP. This leads to a reduction in cGMP-dependent signaling and can be used to experimentally induce conditions mimicking endothelial dysfunction, where NO bioavailability is compromised. It is important to note that some studies suggest this compound may also increase the production of reactive oxygen species (ROS), which can further contribute to the impairment of NO signaling by scavenging NO.

Core Applications in Cardiovascular Disease Models

This compound is a versatile tool for investigating various aspects of cardiovascular disease. Its primary applications include:

-

Induction of Endothelial Dysfunction: By inhibiting the downstream effects of NO, this compound can be used in vitro to create a model of endothelial dysfunction, allowing for the study of its pathological consequences and the evaluation of potential therapeutic interventions.

-

Studying Vasoconstriction and Vasorelaxation: In isolated blood vessel preparations, such as aortic rings, this compound is employed to investigate the role of the NO-cGMP pathway in mediating vascular tone. It can be used to antagonize the vasorelaxant effects of NO donors and endothelium-dependent vasodilators.

-

Investigating Pulmonary Hypertension: The NO-sGC-cGMP pathway plays a crucial role in regulating pulmonary vascular tone. While not a direct inducer of the chronic remodeling seen in pulmonary hypertension, this compound can be used in acute studies within animal models of pulmonary hypertension, such as the monocrotaline-induced model in rats, to probe the contribution of impaired NO signaling to the disease's pathophysiology.

-

Elucidating Signaling Pathways: As a specific inhibitor, this compound is invaluable for dissecting the involvement of the sGC-cGMP pathway in various cellular processes within cardiomyocytes, vascular smooth muscle cells, and endothelial cells.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound as reported in various cardiovascular research studies.

| Parameter | Model System | Concentration/Dose | Observed Effect | Reference(s) |

| sGC Inhibition | Purified sGC | IC50 ≈ 2 µM | Competitive inhibition of sGC activity. | [1] |

| cGMP Levels | Guinea-pig lung fragments | 5 x 10⁻⁵ M | 72% reduction in basal cGMP levels. | [2] |

| Rat aortic segments (in vitro) | 10⁻⁵ M | ~65% decrease in intracellular cGMP. | [3] | |

| Rabbit isolated cardiac preparations | 10 µM | Reduced basal cGMP levels and abolished carbachol-induced increases. | [4] | |

| Vasorelaxation | Rat aortic rings | 0.3-10 µM | Inhibition of relaxant responses to acetylcholine, A23187, ATP, and sodium nitroprusside. | [5] |

| Endothelial Function | Cultured endothelial cells | 1 µM | Rapid and reversible inhibition of endothelium-derived relaxing factor (EDRF) release. | [6] |

| Reactive Oxygen Species | Pulmonary artery smooth muscle cells | EC50 ≈ 1.4 µM | Increased superoxide generation. | [7] |

Experimental Protocols

Assessment of Vasorelaxation in Isolated Rat Aortic Rings

This protocol details the use of this compound to study its effect on endothelium-dependent and -independent vasorelaxation in isolated rat thoracic aortic rings.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

Phenylephrine (PE)

-

Acetylcholine (ACh)

-

Sodium nitroprusside (SNP)

-

This compound

-

Organ bath system with force transducers

-

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

-

Aortic Ring Preparation:

-

Euthanize the rat via an approved method.

-

Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

-

Clean the aorta of adhering fat and connective tissue and cut it into 3-4 mm wide rings.

-

For endothelium-denuded rings, gently rub the intimal surface with a fine wire or wooden stick.

-

-

Mounting and Equilibration:

-

Mount the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

-

Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60 minutes, changing the buffer every 15 minutes.

-

-

Viability and Endothelial Integrity Check:

-

Contract the rings with 1 µM phenylephrine.

-

Once a stable contraction is achieved, add 10 µM acetylcholine to assess endothelial integrity (a relaxation of >80% indicates intact endothelium).

-

Wash the rings thoroughly with Krebs-Henseleit solution and allow them to return to baseline tension.

-

-

This compound Incubation:

-

Incubate the aortic rings with the desired concentration of this compound (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 30 minutes.

-

-

Dose-Response Curves:

-

Pre-contract the rings with 1 µM phenylephrine.

-

Once a stable plateau is reached, generate cumulative concentration-response curves for acetylcholine (1 nM to 10 µM) to assess endothelium-dependent relaxation.

-

In separate experiments, after pre-contraction with PE, generate cumulative concentration-response curves for sodium nitroprusside (1 nM to 10 µM) to assess endothelium-independent relaxation.

-

-

Data Analysis:

-

Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

-

Construct dose-response curves and compare the effects of this compound to the control group.

-

Induction of Endothelial Dysfunction in Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol describes how to use this compound to induce a state of endothelial dysfunction in cultured HUVECs, which can then be used to study various cellular responses.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

This compound

-

Reagents for downstream analysis (e.g., Griess reagent for NO measurement, kits for ROS detection, antibodies for protein expression analysis)

Procedure:

-

Cell Culture:

-

Culture HUVECs in T-75 flasks using Endothelial Cell Growth Medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Passage the cells when they reach 80-90% confluency. Use cells between passages 3 and 6 for experiments.

-

-

Seeding for Experiment:

-

Seed HUVECs into appropriate culture plates (e.g., 6-well plates, 96-well plates) depending on the downstream application.

-

Allow the cells to adhere and grow to 80-90% confluency.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 1 µM, 10 µM). A vehicle control (DMSO) should be included.

-

Replace the existing medium with the this compound-containing or vehicle control medium.

-

Incubate the cells for the desired period (e.g., 4, 12, or 24 hours).

-

-

Assessment of Endothelial Dysfunction:

-

Nitric Oxide Production: Measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent assay.

-

Reactive Oxygen Species (ROS) Production: Use fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels by fluorescence microscopy or a plate reader.

-

Expression of Adhesion Molecules: Analyze the surface expression of molecules like VCAM-1 and ICAM-1 using flow cytometry or western blotting.

-

Endothelial Barrier Function: Assess changes in endothelial permeability using a transwell permeability assay.

-

Monocrotaline-Induced Pulmonary Hypertension in Rats (Acute Study with this compound)

This protocol outlines a general procedure for inducing pulmonary hypertension in rats using monocrotaline (MCT) and subsequently administering this compound for acute hemodynamic studies. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

Monocrotaline (MCT)

-

Saline solution

-

Anesthetics (e.g., ketamine/xylazine or isoflurane)

-

Pressure-volume catheter for right heart catheterization

-

This compound

-

Vehicle for this compound (e.g., DMSO and saline)

Procedure:

-

Induction of Pulmonary Hypertension:

-

Prepare a solution of MCT in sterile saline (e.g., 60 mg/kg).

-

Administer a single subcutaneous or intraperitoneal injection of MCT to the rats.

-

House the rats for 3-4 weeks to allow for the development of pulmonary hypertension. Monitor the animals regularly for signs of distress.

-

-

Hemodynamic Assessment:

-

After the development of PH, anesthetize the rat.

-

Perform a right heart catheterization by inserting a pressure-volume catheter into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

-

Record baseline hemodynamic parameters.

-

-

Acute this compound Administration:

-

Administer this compound or vehicle intravenously as a bolus injection. The dose will need to be optimized, but starting points can be derived from the literature (e.g., 1-3 mg/kg).

-

Continuously monitor and record hemodynamic parameters for a defined period (e.g., 30-60 minutes) following the injection to observe the acute effects of sGC inhibition on pulmonary artery pressure.

-

-

Data Analysis:

-

Analyze the changes in RVSP and mPAP from baseline following the administration of this compound and compare them to the vehicle control group.

-

Mandatory Visualizations

Caption: Mechanism of this compound action in the vascular wall.

Caption: Workflow for assessing vasorelaxation using the aortic ring assay.

Caption: The NO/sGC/cGMP signaling pathway and the inhibitory action of this compound.

Conclusion

This compound remains an indispensable tool for cardiovascular research, providing a reliable method to investigate the complex roles of the NO-sGC-cGMP signaling pathway. By understanding its mechanism of action and employing standardized experimental protocols, researchers can effectively utilize this compound to model and study various facets of cardiovascular disease, from endothelial dysfunction to altered vascular reactivity. This guide serves as a comprehensive resource to facilitate the appropriate and effective application of this compound in the laboratory setting.

References

- 1. Reactive oxygen species signaling in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]

- 3. sm.unife.it [sm.unife.it]

- 4. Oxidative Stress and Vascular Smooth Muscle Cell Growth: A Mechanistic Linkage by Cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of N omega-nitro-L-arginine methyl ester, this compound, glybenclamide and L158809 on pulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Preliminary Studies of LY83583 in Melanoma

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary research concerning LY83583, a quinoline-dione compound, and its potential application in melanoma treatment. It details the compound's mechanism of action, summarizes key quantitative findings from in vitro studies, and provides detailed experimental protocols for researchers seeking to investigate its effects further.

Introduction: Targeting the cGMP Pathway in Melanoma

Malignant melanoma remains one of the most aggressive forms of skin cancer, with a high propensity for metastasis and resistance to conventional therapies[1]. This necessitates the exploration of novel therapeutic strategies that target alternative signaling pathways involved in melanoma progression. The cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway has been identified as a potential target, as its modulation can influence key cellular processes such as proliferation, migration, and apoptosis in cancer cells[1][2].

This compound (6-anilino-5,8-quinolinedione) is a well-characterized inhibitor of soluble guanylate cyclase (sGC), the enzyme responsible for synthesizing cGMP[3][4]. By reducing intracellular cGMP levels, this compound offers a tool to probe the role of the cGMP pathway in melanoma and serves as a lead compound for potential therapeutic development[5]. Preliminary studies have shown that this compound can inhibit the proliferation of melanoma cell lines, suggesting its potential as an anti-cancer agent[3].

Mechanism of Action

This compound exerts its primary effect by inhibiting soluble guanylate cyclase (sGC), thereby decreasing the intracellular concentration of cGMP[3][4][5]. This disruption of the nitric oxide (NO)/cGMP signaling cascade has significant downstream consequences on cellular function. In the context of cancer cells, including melanoma, a key reported mechanism involves the induction of the cyclin-dependent kinase (Cdk) inhibitor p21 in a p53-independent manner[3]. The upregulation of p21 leads to cell cycle arrest, thereby inhibiting tumor cell proliferation[3].

Quantitative Data Summary: In Vitro Efficacy

Preliminary studies have quantified the inhibitory effects of this compound on various cancer cell lines. The data highlights its activity against the A-375 human melanoma cell line.

| Cell Line | Compound | Concentration Range (µM) | Treatment Duration | Observed Effect | Reference |

| A-375 (Melanoma) | This compound | 0.25 - 1.5 | 3 days | Inhibition of proliferation | [3] |

| HCT116 (Colorectal) | This compound | 0.25 - 1.5 | 3 days | Inhibition of proliferation | [3] |

| DLD1 (Colorectal) | This compound | 0.25 - 1.5 | 3 days | Inhibition of proliferation | [3] |

| MCF7 (Breast Cancer) | This compound | 0.25 - 1.5 | 3 days | Inhibition of proliferation | [3] |

| HDF (Fibroblasts) | This compound | 1 | 24-36 hours | Blockage of entry into S phase | [3] |

| HDF (Fibroblasts) | This compound | 1 | 3-6 hours | Induction of p21 protein expression | [3] |

Table 1: Summary of quantitative data from in vitro studies of this compound on various cell lines, including melanoma.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effects of this compound on melanoma cells. The following workflow outlines a typical experimental approach.

Cell Culture

-

Cell Lines : Human melanoma cell lines such as A-375 or SK-MEL-28 are commonly used[3][6]. B16-F10 murine melanoma cells are also a robust model, particularly for melanogenesis studies[6][7].

-

Culture Medium : Culture cells in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8][9].

-

Incubation : Maintain cells in a humidified incubator at 37°C with 5% CO₂[8].

-

Subculture : Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Cell Proliferation Assay

This protocol is adapted from standard cytotoxicity assay procedures[10].

-

Seeding : Seed melanoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

-

Treatment : Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation : Incubate the plate for the desired time period (e.g., 72 hours)[3].

-

Quantification :

-

Add 10 µL of AlamarBlue (resazurin) reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

-

Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Intracellular cGMP Measurement Assay

This protocol is based on a competitive enzyme-linked immunoassay (ELISA)[11].

-

Cell Seeding and Treatment : Seed 1-2 x 10⁶ cells in a 6-well plate and allow them to adhere. Treat cells with this compound for the desired time (e.g., 2 hours)[3].

-

Cell Lysis :

-

Aspirate the medium and wash the cells once with cold PBS.

-

Add 0.5 mL of 1X Cell Lysis Buffer (e.g., from a commercial kit) to each well and incubate on ice for 5 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed for 10 minutes at 4°C to pellet cellular debris.

-

-

ELISA Procedure :

-

Transfer the supernatant to a new tube for the assay.

-

Use a commercial cGMP ELISA kit and follow the manufacturer's instructions[11][12]. This typically involves adding cell lysates and standards to a 96-well plate pre-coated with an anti-cGMP antibody.

-

A fixed amount of HRP-linked cGMP is added to compete with the cGMP in the sample for antibody binding.

-

After incubation and washing steps, a substrate solution (TMB) is added. The color development is inversely proportional to the amount of cGMP in the sample.

-

-

Data Analysis : Measure absorbance at 450 nm. Generate a standard curve using the provided cGMP standards and calculate the concentration of cGMP in the samples[11].

Western Blot for p21 Expression

-

Protein Extraction : Treat cells as described in 4.3.1. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer :

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p21 (and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection :

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Perform densitometry analysis to quantify changes in p21 expression relative to the loading control.

-

Melanin Content Assay

This protocol is adapted from established methods for measuring melanin in B16 melanoma cells[13][14][15].

-

Cell Preparation : Culture and treat B16-F10 melanoma cells with this compound as described previously.

-

Cell Lysis :

-

Spectrophotometry :

-

Normalization :

-

Determine the total protein content of a parallel set of cell pellets using a BCA or DC protein assay[14].

-

Normalize the melanin content to the total protein content (OD/mg protein) to account for differences in cell number.

-

-

Analysis : Express the melanin content of treated cells as a percentage of the vehicle-treated control.

References

- 1. New cGMP analogues restrain proliferation and migration of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. This compound: an agent that lowers intracellular levels of cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nitric oxide-releasing topical treatments for cutaneous melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 12. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 13. In situ melanin assay for MSH using mouse B16 melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. med.upenn.edu [med.upenn.edu]

- 15. researchgate.net [researchgate.net]

Exploring the Effects of LY83583 on Cell Senescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract